3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one
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Overview
Description
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is an organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Final assembly: The final product can be obtained by coupling the intermediate compounds under specific conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylsulfonyl group.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.
Biochemical studies: Used in studies to understand its interaction with biological molecules.
Medicine
Drug development:
Diagnostic tools: Could be used in the development of diagnostic reagents.
Industry
Materials science: Potential use in the development of new materials with specific properties.
Chemical manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-2-one: A similar compound with a slight variation in the position of the functional groups.
3-(4-Bromophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one: A bromine-substituted analog.
3-(4-Chlorophenyl)-1-(thiophen-2-yl)-3-(phenylsulfonyl)propan-1-one: A thiophene analog.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(furan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4S/c20-15-10-8-14(9-11-15)19(13-17(21)18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVIFBAJBXUHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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